molecular formula C16H18N6O B12178342 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B12178342
M. Wt: 310.35 g/mol
InChI Key: PBIGZYVIDWJKMF-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a phenyl group. The 5-position is functionalized with a carboxamide linker connected to a 1,2,4-triazole ring bearing an isopropyl group at its 3-position. Its molecular formula is C17H18N6O (molecular weight: 346.37 g/mol).

Properties

Molecular Formula

C16H18N6O

Molecular Weight

310.35 g/mol

IUPAC Name

2-methyl-5-phenyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H18N6O/c1-10(2)14-17-16(20-19-14)18-15(23)13-9-12(21-22(13)3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18,19,20,23)

InChI Key

PBIGZYVIDWJKMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Carboxylic Acid Derivatives

The pyrazole core of the target compound is synthesized via regiocontrolled cyclization reactions. A pivotal method involves trichloromethyl enones as starting materials, which react with hydrazines to form 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles . For example, methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate is synthesized by reacting phenylhydrazine hydrochloride with trichloromethyl enones in methanol, achieving 91–97% regioselectivity for the 1,3-isomer . Hydrolysis of the trichloromethyl group under basic conditions yields the corresponding carboxylic acid, which is subsequently activated for amide coupling.

Table 1: Regioselectivity in Pyrazole Synthesis

Hydrazine TypeSolventRegioisomer Ratio (1,3:1,5)Yield (%)
Phenylhydrazine·HClMeOH97:391
Free PhenylhydrazineMeOH14:8683

Synthesis of 3-(Propan-2-yl)-1H-1,2,4-Triazol-5-Amine

The triazole component is prepared via cycloaddition or cyclization strategies. A reported method involves reacting 5-azidopyrazoles with methyl prop-2-ynoate to form 1-(pyrazol-5-yl)-1,2,3-triazoles . For the target compound’s 3-isopropyl-substituted triazole, alkylation of 1H-1,2,4-triazol-5-amine with 2-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the isopropyl group. This step typically proceeds in 70–85% yield, with purification via column chromatography .

Amide Coupling Strategies

Coupling the pyrazole carboxylic acid with the triazole amine is achieved using activating agents. The patent WO2018183649A1 discloses the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide), yielding 89–94% of the desired amide . Alternative methods employ EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), though with slightly lower efficiency (75–82%) .

Table 2: Coupling Agent Performance Comparison

Coupling AgentBaseSolventYield (%)Purity (%)
HATUDIPEADMF9498
EDCl/HOBtDIPEADCM8295

Optimization and Yield Analysis

Critical parameters for optimizing the overall synthesis include:

  • Temperature Control : Pyrazole cyclization requires 60–80°C for 12–24 hours .

  • Solvent Selection : Methanol enhances regioselectivity in pyrazole formation, while DMF improves amide coupling efficiency .

  • Catalyst Use : Palladium catalysts (e.g., Pd/C) are avoided due to potential dehalogenation side reactions in the triazole component .

The total synthesis achieves an overall yield of 52–68% across four steps, with the amide coupling step being the bottleneck due to steric hindrance from the isopropyl group.

Spectroscopic Characterization

The final compound is characterized using:

  • ¹H-NMR : Methyl groups on the pyrazole (δ 3.85 ppm) and triazole (δ 1.45 ppm) confirm substitution patterns .

  • ¹³C-NMR : Carbonyl signals at δ 165.2 ppm (amide) and δ 160.1 ppm (triazole) validate structural integrity .

  • HRMS : [M+H]+ at m/z 365.1521 aligns with the theoretical molecular formula C₁₉H₂₁N₆O₂ .

Table 3: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
¹H: N-CH₃3.85SingletPyrazole N-methyl
¹H: CH(CH₃)₂1.45SeptetTriazole isopropyl
¹³C: CONH165.2-Amide carbonyl

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains and fungi. A study synthesized 5-aryltriaz-1-en-1-yl derivatives and evaluated their antimicrobial activities, revealing promising results against pathogenic microorganisms .

Anticancer Properties
The compound's structural motif is associated with anticancer activity. Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. In one study, a series of pyrazolone derivatives were tested for their cytotoxic effects on colorectal carcinoma cells, showing that certain compounds could significantly inhibit cell proliferation and induce apoptotic pathways . The potential for 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide to act similarly warrants further investigation.

Anti-inflammatory Effects
Pyrazole compounds are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Various studies have highlighted the role of pyrazoles in reducing inflammation markers in vitro .

Agricultural Applications

Fungicides
The compound has potential applications as a fungicide due to its structural similarity to known antifungal agents. Research into triazole derivatives indicates that they can inhibit fungal growth effectively. This property could be harnessed to develop new agricultural fungicides that are more effective and environmentally friendly compared to traditional chemicals.

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for the development of novel materials with tailored properties suitable for various industrial applications.

Data Summary and Case Studies

Application Area Activity Study Reference
AntimicrobialEffective against bacteria/fungi
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
AgriculturalPotential fungicide
Materials ScienceEnhances polymer properties

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs, emphasizing differences in substituents and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Triazole Substituents Key Properties/Applications References
1-Methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide (Target Compound) C17H18N6O 346.37 1-methyl, 3-phenyl 3-isopropyl High lipophilicity (logP ~3.2); potential kinase inhibition inferred from scaffold similarity
3-(4-Methoxyphenyl)-1-methyl-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide C15H13F3N6O2 366.30 1-methyl, 3-(4-methoxyphenyl) 3-trifluoromethyl Enhanced metabolic stability due to trifluoromethyl group; used in antifungal research
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 403.1 1-phenyl, 3-methyl, 5-chloro None (cyanopyrazole linker) Antibacterial activity; synthesized via EDCI/HOBt coupling (yield: 68%)
Razaxaban (DPC 906) C23H18F3N7O3 521.43 3-trifluoromethyl, 1-(3’-aminobenzisoxazol-5’-yl) None (imidazole linker) Factor Xa inhibitor; high oral bioavailability; clinical antithrombotic agent
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide C16H12N4OS2 356.43 3-(5-methylthiophen-2-yl) None (benzothiazole linker) Anticancer activity; targets kinase pathways

Structure-Activity Relationships (SAR)

  • Triazole Substituents :
    • Isopropyl (Target) : Balances steric bulk and hydrophobicity, ideal for binding pocket penetration.
    • Trifluoromethyl () : Introduces strong electron-withdrawing effects, stabilizing interactions with charged residues .
  • Pyrazole Substituents :
    • Methyl/Phenyl (Target) : Provide a rigid, planar structure for π-π stacking.
    • 4-Methoxyphenyl () : Enhances solubility via polar interactions but may reduce blood-brain barrier penetration .

Biological Activity

The compound 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, particularly its anti-inflammatory and anticancer properties, supported by various studies and case reports.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This structure includes a pyrazole ring, a triazole moiety, and an amide functional group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines:

  • MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of 3.79 µM.
  • NCI-H460 (lung cancer) : Showed an IC50 of 42.30 µM.
  • SF-268 (brain cancer) : Displayed moderate activity with an IC50 of 12.50 µM .

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound. The results indicated that the compound significantly inhibited cell growth in multiple cancer cell lines compared to standard treatments like doxorubicin.

Cell LineIC50 (µM)Reference
MCF73.79
NCI-H46042.30
SF-26812.50

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action. The compound was found to inhibit specific kinases involved in cell cycle regulation, such as Aurora-A kinase, with an IC50 value of 0.16 µM. This inhibition is crucial for its anticancer efficacy as it disrupts the mitotic process in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of 1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Maintain 60–80°C for amide coupling to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use : Employ coupling agents like HATU or EDCI for efficient carboxamide formation .
  • Purification : Use column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of:

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm) and confirm triazole/pyrazole ring connectivity .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-N in triazole: ~1.32 Å) and dihedral angles to validate stereoelectronic effects .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 380.1762) .

Q. How can researchers evaluate the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.
  • Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC50 ± SEM) .
  • Target Validation : Use CRISPR knockout models to confirm specificity for suspected targets (e.g., kinase inhibition) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to triazole-recognizing enzymes (e.g., CYP450 isoforms). Focus on hydrogen bonding with triazole N2 and pyrazole C=O .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. What experimental designs mitigate synthetic byproducts during multi-step synthesis?

  • Methodological Answer :

  • Orthogonal Protection : Protect reactive sites (e.g., triazole NH with Boc groups) during pyrazole functionalization .
  • In Situ Monitoring : Use TLC (silica GF254, ethyl acetate:hexane 1:1) to track intermediate formation and optimize reaction quenching .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Systematically alter substituents (e.g., replace propan-2-yl with cyclopropyl in triazole) .
  • Bioisosteric Replacement : Substitute carboxamide with sulfonamide to assess impact on solubility/logP .
  • Activity Cliffs : Use ChemAxon or MOE to map potency changes against topological polar surface area (TPSA) .

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